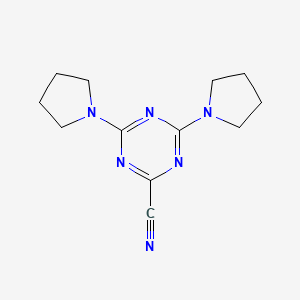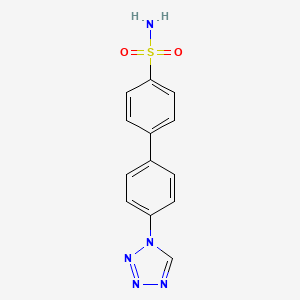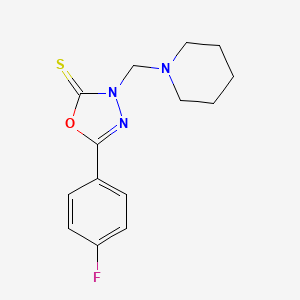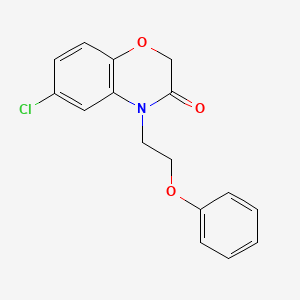![molecular formula C18H18ClN3OS B11492197 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11492197.png)
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with chlorine, cyano, and dimethyl groups, along with a sulfanyl linkage to an acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes for scalability, cost-effectiveness, and environmental considerations. detailed industrial production methods are not explicitly documented .
Chemical Reactions Analysis
Types of Reactions
2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfanyl group.
Reduction: Possible reduction of the cyano group.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyridine ring
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
3-cyano-4,6-dimethylpyridin-2-yl derivatives: These compounds share the pyridine core and similar substituents.
N-(3,4-dimethylphenyl)acetamide derivatives: Compounds with similar acetamide moieties
Uniqueness
The uniqueness of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide lies in its specific combination of substituents and functional groups, which may confer unique chemical and biological properties .
Properties
Molecular Formula |
C18H18ClN3OS |
|---|---|
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN3OS/c1-10-5-6-14(7-11(10)2)22-16(23)9-24-18-15(8-20)12(3)17(19)13(4)21-18/h5-7H,9H2,1-4H3,(H,22,23) |
InChI Key |
YUOVFUKRICSTIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C)Cl)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-2-phenyl-3H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B11492119.png)
![3-phenyl-4-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11492126.png)
![5,6-dimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11492134.png)
![2-[(Adamantan-1-YL)methyl]-4,4-diphenyl-3,4-dihydroquinazoline](/img/structure/B11492138.png)
![3,4-dimethoxy-N-[5-oxo-6-(trifluoromethyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11492144.png)
![ethyl 1-{[5-(4-fluorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}piperidine-4-carboxylate](/img/structure/B11492152.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11492165.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11492177.png)


![4-(2-{(Z)-2-cyano-2-[4-(1H-tetrazol-1-yl)phenyl]ethenyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B11492193.png)
![N-(3-fluoro-2-methylphenyl)-7,10-dimethyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B11492199.png)

